molecular formula C14H24N4O4S B2936839 methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1428378-76-0

methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2936839
CAS No.: 1428378-76-0
M. Wt: 344.43
InChI Key: YGGFEIXHSAJCFK-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of 1,3,5-trimethyl-1H-pyrazole is available as a 2D Mol file .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-trimethyl-1H-pyrazole include a molecular weight of 110.1570 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrates the potential of these compounds in creating antimicrobial agents. The research highlights the versatility of pyrazole derivatives in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Another study focuses on the synthesis of polysubstituted pyrazolo[3,4‐b]pyridine‐3‐carbohydrazide and pyrazolo[3,4‐d]pyridazine derivatives, showing how modifications in the pyrazole carboxylate structure can lead to compounds with interesting chemical properties (Bhavsar, Nikam, Gangurde, & Toche, 2014).

Chemical Synthesis and Characterization

  • Research on the facile synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates showcases the development of novel heterocyclic amino acids as building blocks for chemical synthesis. This research exemplifies the application of these compounds in organic synthesis for creating diverse molecular architectures (Matulevičiūtė et al., 2021).

Anticancer and Antimicrobial Agents

  • The synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents, illustrates the potential therapeutic applications of these compounds. The study indicates that these derivatives could act as strong anticancer agents, highlighting the importance of piperidine derivatives in the search for new treatments (Rehman et al., 2018).

Heterocyclic Compound Development

  • The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety aimed at creating new antibacterial agents demonstrate the relevance of sulfonamide derivatives in medicinal chemistry and drug discovery (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

methyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-10-13(11(2)17(3)16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)22-4/h12,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGFEIXHSAJCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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